molecular formula C24H25F3N4OS B10793642 N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide

Cat. No.: B10793642
M. Wt: 474.5 g/mol
InChI Key: NATFNVDYLPURMJ-UHFFFAOYSA-N
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Description

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide is a complex organic compound with significant applications in medicinal chemistry. This compound is structurally related to ziprasidone, an antipsychotic medication used to treat schizophrenia and bipolar disorder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions typically involve the use of solvents like toluene and purification steps such as extraction and distillation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroacetamide has several scientific research applications:

Mechanism of Action

its structural similarity to ziprasidone suggests it may interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors . These interactions could modulate neurotransmitter activity, leading to its potential therapeutic effects.

Properties

Molecular Formula

C24H25F3N4OS

Molecular Weight

474.5 g/mol

IUPAC Name

N-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C24H25F3N4OS/c25-24(26,27)23(32)28-20-8-6-17-15-16(5-7-18(17)20)9-10-30-11-13-31(14-12-30)22-19-3-1-2-4-21(19)33-29-22/h1-5,7,15,20H,6,8-14H2,(H,28,32)

InChI Key

NATFNVDYLPURMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NC(=O)C(F)(F)F)C=CC(=C2)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

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